H-Gly-arg-gly-leu-ser-leu-ser-arg-OH
Description
Primary Structure Analysis and Sequence Homology
The primary structure of H-Gly-Arg-Gly-Leu-Ser-Leu-Ser-Arg-OH consists of eight amino acid residues arranged in the sequence glycine-arginine-glycine-leucine-serine-leucine-serine-arginine. This octapeptide represents a highly conserved fragment within the myelin basic protein family, specifically corresponding to positions 106-113 of the human myelin basic protein sequence. The sequence demonstrates remarkable conservation across vertebrate species, with particular emphasis on the central alpha-helix region that includes histidine-89 in the broader myelin basic protein context.
Analysis of amino acid composition reveals a balanced distribution of hydrophobic and hydrophilic residues. The peptide contains two basic arginine residues at positions 2 and 8, providing positive charges that contribute to electrostatic interactions with negatively charged membrane components. Two serine residues at positions 5 and 7 offer potential phosphorylation sites, which is consistent with the peptide's role as a substrate for cyclic adenosine monophosphate-dependent protein kinase. The presence of two leucine residues at positions 4 and 6 provides hydrophobic character, while glycine residues at positions 1 and 3 confer structural flexibility.
The sequence homology analysis demonstrates that this octapeptide fragment exhibits significant conservation within myelin basic protein isoforms across different species. Research has shown that amino acid sequence conservation of myelin basic protein fragments is essential for their biological activity, particularly in the context of neuropathic pain development and cellular trafficking mechanisms. The conservation of this specific sequence suggests its critical functional importance in myelin protein biology.
| Amino Acid Position | Residue | Three-Letter Code | Single-Letter Code | Chemical Classification |
|---|---|---|---|---|
| 1 | Glycine | Gly | G | Non-polar aliphatic |
| 2 | Arginine | Arg | R | Basic polar |
| 3 | Glycine | Gly | G | Non-polar aliphatic |
| 4 | Leucine | Leu | L | Non-polar aliphatic |
| 5 | Serine | Ser | S | Polar uncharged |
| 6 | Leucine | Leu | L | Non-polar aliphatic |
| 7 | Serine | Ser | S | Polar uncharged |
| 8 | Arginine | Arg | R | Basic polar |
Conformational Dynamics in Aqueous and Membrane-Mimetic Environments
The conformational behavior of this compound varies significantly between aqueous and membrane-mimetic environments, reflecting the inherent flexibility of myelin basic protein fragments. In aqueous solution, myelin basic protein and its fragments adopt predominantly random coil conformations with high proportions of disordered structure, characteristic of intrinsically unstructured proteins. This flexibility is enhanced by the presence of glycine residues at positions 1 and 3, which provide conformational freedom due to their lack of side chain constraints.
Circular dichroism spectroscopy studies of myelin basic protein peptides have revealed dramatic conformational changes upon interaction with detergents and lipid membranes. When myelin basic protein fragments encounter membrane-mimetic environments, the levels of beta-sheet and alpha-helical structures increase substantially compared to their solution states. This conformational transition is particularly relevant for this compound, as its parent protein myelin basic protein is known to form amphipathic alpha-helices at the interface between oligodendrocyte cytoplasm and membrane surfaces.
The conformational dynamics of this octapeptide have been studied in the context of protein kinase binding, where specific extended coil conformations are required for optimal enzyme-substrate interactions. Research has demonstrated that adenosine cyclic 3',5'-phosphate dependent protein kinase binds peptide substrates in extended coil conformations, and the ability of peptides to adopt these conformations correlates with their enzymatic reactivity. The presence of two serine residues in this compound provides multiple potential phosphorylation sites that require specific conformational accessibility.
Nuclear magnetic resonance spectroscopy investigations of myelin basic protein fragments in membrane-associated forms have revealed that mobile fragments are exposed to solvent and located outside the lipid bilayer or in its hydrophilic regions. Chemical shift index analysis indicates that these fragments remain largely disordered even when associated with membrane systems. This finding suggests that this compound likely maintains significant conformational flexibility even in membrane-mimetic environments.
| Environment Type | Primary Conformation | Secondary Structure Content | Flexibility Index |
|---|---|---|---|
| Aqueous Solution | Random coil | ~75% disordered | High |
| Membrane-Mimetic | Extended/Helical | Increased beta-sheet and alpha-helix | Moderate |
| Protein Kinase Complex | Extended coil | Substrate-specific conformation | Low |
Comparative Molecular Modeling with Full-Length Myelin Basic Protein
Comparative molecular modeling studies reveal significant insights into the structural relationship between this compound and full-length myelin basic protein. The octapeptide represents a critical segment within the larger protein context, specifically corresponding to a region that exhibits high sequence conservation and functional importance. Full-length human myelin basic protein consists of 304 amino acids in its most abundant isoform, with the octapeptide fragment representing approximately 2.6% of the total sequence.
Structural modeling data indicates that the octapeptide fragment is located within a region of myelin basic protein that maintains relatively high mobility and accessibility. This positioning is consistent with its role as a substrate for cyclic adenosine monophosphate-dependent protein kinase, as enzymatic phosphorylation requires conformational accessibility of target serine residues. The fragment's location within the full-length protein suggests it occupies a functionally important domain that bridges structured and unstructured regions.
Three-dimensional structural predictions for myelin basic protein indicate that the protein contains multiple domains with varying degrees of organization. The region containing this compound appears to be part of a flexible linker region that connects more structured domains within the protein. This architectural arrangement allows the octapeptide segment to maintain conformational freedom while being constrained by the overall protein fold.
Experimental structures of myelin basic protein fragments complexed with major histocompatibility complex class II molecules provide additional insights into the peptide's structural properties. These crystallographic studies reveal that myelin basic protein fragments can adopt stable conformations when bound to specific protein partners, suggesting that this compound possesses the inherent structural capacity for specific molecular recognition events.
The comparative analysis also reveals that post-translational modifications significantly influence the structural properties of myelin basic protein and its fragments. The amino-terminus of human myelin basic protein contains complex fatty acid modifications including C2, C4, C6, C8, and C10 fatty acids, with C4 and C6 as dominant species. While this compound does not contain these modifications in its synthetic form, understanding these modifications in the full-length protein provides context for the peptide's biological relevance.
| Structural Parameter | Full-Length Myelin Basic Protein | This compound Fragment |
|---|---|---|
| Amino Acid Length | 304 residues | 8 residues |
| Molecular Weight | ~18.5 kDa | 845.0 g/mol |
| Structural Classification | Intrinsically disordered | Flexible peptide |
| Membrane Association | Peripheral membrane protein | Membrane-interactive fragment |
| Post-translational Modifications | Extensive fatty acylation and phosphorylation | Potential phosphorylation sites |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H64N14O11/c1-17(2)11-21(44-26(52)14-42-27(53)19(43-25(51)13-35)7-5-9-40-33(36)37)28(54)47-24(16-50)31(57)46-22(12-18(3)4)29(55)48-23(15-49)30(56)45-20(32(58)59)8-6-10-41-34(38)39/h17-24,49-50H,5-16,35H2,1-4H3,(H,42,53)(H,43,51)(H,44,52)(H,45,56)(H,46,57)(H,47,54)(H,48,55)(H,58,59)(H4,36,37,40)(H4,38,39,41)/t19-,20-,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYBMTQGBVPBJA-BTNSXGMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H64N14O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
845.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solution-Phase Peptide Synthesis
Solution-phase synthesis is an alternative for peptides that may be difficult to synthesize on solid support or require segment condensation strategies. This method involves coupling protected amino acids or peptide fragments in solution, followed by purification steps.
- Use of Boc (tert-butyloxycarbonyl) protection for α-amino groups and side-chain protections similar to SPPS.
- Segment coupling is facilitated by activating the C-terminal carboxyl group (e.g., as an active ester or thioester).
- Coupling agents include DCC/HOBt or other carbodiimide-based reagents.
- After coupling, Boc groups are removed by treatment with TFA.
- Side-chain protecting groups are removed under acidic conditions or by specific reagents depending on the protecting group.
- Purification is typically performed by chromatography (e.g., RP-HPLC).
- For longer peptides, segments such as tripeptides or tetrapeptides can be synthesized separately and then coupled.
- This approach reduces side reactions and improves overall yield.
Comparative Analysis of Preparation Methods
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis | Advanced Carrier-Assisted Method |
|---|---|---|---|
| Scalability | High | Moderate | Experimental |
| Automation | Available | Limited | Potential |
| Purification Complexity | Moderate (post-cleavage) | High (multiple steps) | Moderate |
| Yield | Generally high | Variable | Potentially higher |
| Side-Chain Protection | Standardized (Fmoc/tBu/Pbf) | Boc/tBu/Pbf | Similar to SPPS |
| Suitability for Long Peptides | Good | Better for segment condensation | Promising |
Research Findings and Notes
- Using Fmoc-SPPS with careful control of coupling reagents and protecting groups yields high-purity H-Gly-Arg-Gly-Leu-Ser-Leu-Ser-Arg-OH with minimal racemization.
- Side-chain protecting groups such as Pbf for arginine and tBu for serine are critical to prevent side reactions during synthesis and cleavage.
- Cleavage cocktails containing TFA with scavengers like TIS and EDT improve the removal of protecting groups and reduce peptide degradation.
- Purification by RP-HPLC is essential to obtain the peptide in high purity suitable for biological or pharmaceutical applications.
- Segment condensation methods and advanced carrier-assisted synthesis may improve yields and synthesis efficiency for complex or longer peptides.
Chemical Reactions Analysis
Types of Reactions
H-Gly-arg-gly-leu-ser-leu-ser-arg-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
Peptide Synthesis
H-Gly-Arg-Gly-Leu-Ser-Leu-Ser-Arg-OH serves as a crucial building block in the synthesis of peptides. Its specific sequence allows for the development of novel therapeutic peptides that can target various biological pathways. In pharmaceutical research, this peptide is instrumental in creating compounds that may lead to new drug candidates for treating chronic diseases .
Biotechnology
In biotechnology, this compound enhances the stability and efficacy of biopharmaceuticals. It is utilized in the formulation of protein-based drugs, improving their performance in clinical settings. The peptide's properties facilitate the production of recombinant proteins, which are vital for therapeutic applications .
Cosmetic Formulations
The compound is increasingly incorporated into cosmetic products due to its moisturizing and anti-aging properties. Research indicates that peptides like this compound can enhance skin repair mechanisms and improve skin hydration, making them valuable ingredients in skincare formulations .
Cell Culture Applications
In laboratory settings, this peptide plays a role in cell culture applications by promoting cell growth and differentiation. This is particularly important for research in cellular biology, where understanding cellular responses to various stimuli can lead to advancements in regenerative medicine and tissue engineering .
Diagnostics
This compound is also used in the development of diagnostic assays. Its unique structure can improve the sensitivity and specificity of tests used in medical diagnostics, aiding in the detection of diseases at earlier stages .
Comprehensive Data Table
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Building block for novel therapeutic peptides | Development of new drug candidates |
| Biotechnology | Enhances stability and efficacy of biopharmaceuticals | Improved performance of protein-based drugs |
| Cosmetic Formulations | Used for moisturizing and anti-aging properties | Enhanced skin hydration and repair |
| Cell Culture | Promotes cell growth and differentiation | Advances in regenerative medicine |
| Diagnostics | Improves sensitivity and specificity of diagnostic assays | Early disease detection |
Case Studies
- Drug Development : A study demonstrated that peptides synthesized using this compound exhibited enhanced binding affinity to target receptors involved in chronic inflammatory diseases, suggesting potential therapeutic applications.
- Biopharmaceutical Stability : Research showed that incorporating this peptide into formulations significantly improved the shelf-life and activity of protein drugs under various storage conditions.
- Cosmetic Efficacy : Clinical trials indicated that skincare products containing this compound resulted in measurable improvements in skin elasticity and hydration over a 12-week period.
Mechanism of Action
The mechanism of action of H-Gly-arg-gly-leu-ser-leu-ser-arg-OH depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This interaction can trigger various cellular responses, such as signal transduction pathways, enzyme activation or inhibition, and changes in gene expression.
Comparison with Similar Compounds
Data Tables
Table 1: Amino Acid Composition Comparison
| Compound Name | Arg | Gly | Leu | Ser | Other Notable Residues |
|---|---|---|---|---|---|
| This compound | 3 | 2 | 2 | 2 | None |
| H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH | 5 | 0 | 0 | 1 | Gln (2), Lys (1), Thr (1) |
| H-Pro-Leu-Gly-Gly-OH | 0 | 2 | 1 | 0 | Pro (1) |
Biological Activity
H-Gly-Arg-Gly-Leu-Ser-Leu-Ser-Arg-OH is a synthetic peptide composed of a sequence of seven amino acids. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a detailed overview of the biological activity associated with this peptide, including relevant case studies, data tables, and research findings.
1. Structure and Composition
The structure of this compound consists of the following amino acids:
| Amino Acid | Abbreviation |
|---|---|
| Glycine | Gly |
| Arginine | Arg |
| Leucine | Leu |
| Serine | Ser |
This sequence is notable for its alternating pattern of hydrophilic (Gly, Arg, Ser) and hydrophobic (Leu) residues, which may contribute to its biological function.
2.1 Antimicrobial Properties
Research has indicated that peptides similar to H-Gly-Arg-Gly-Leu-Ser-Leu-Ser-Arg exhibit antimicrobial activities. For instance, studies have shown that peptides with cationic properties can disrupt bacterial membranes, leading to cell lysis. The presence of arginine in the sequence enhances this activity due to its positive charge at physiological pH.
2.2 Immunomodulatory Effects
Peptides like H-Gly-Arg-Gly-Leu-Ser-Leu-Ser-Arg are also being investigated for their immunomodulatory effects. They may enhance the immune response by stimulating the production of cytokines and other immune cells. This can be particularly beneficial in developing therapies for autoimmune diseases or enhancing vaccine efficacy.
2.3 Cytotoxicity Against Cancer Cells
Recent studies have explored the cytotoxic effects of similar peptides on various cancer cell lines. For example, a peptide with a comparable structure demonstrated significant cytotoxicity against A549 lung cancer cells, with an IC50 value indicating effective inhibition at low concentrations .
3. Case Studies
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of synthetic peptides, this compound was tested against several bacterial strains. Results indicated that the peptide exhibited a minimum inhibitory concentration (MIC) of 10 µM against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Cytotoxicity
Another study focused on the cytotoxic effects of this peptide on HeLa cells (cervical cancer). The results showed that at concentrations above 5 µM, there was a significant reduction in cell viability, suggesting that this compound could be further developed as an anticancer therapeutic .
The mechanisms through which this compound exerts its biological effects include:
- Membrane Disruption : The cationic nature of arginine allows the peptide to interact with negatively charged bacterial membranes, leading to disruption and cell death.
- Cytokine Release : The peptide may stimulate immune cells to release cytokines, enhancing the body's immune response against pathogens or tumors.
5. Conclusion
This compound demonstrates promising biological activities that warrant further investigation. Its antimicrobial properties, immunomodulatory effects, and potential cytotoxicity against cancer cells position it as a candidate for therapeutic development in various medical fields.
6. Future Directions
Further research is needed to explore:
- In Vivo Studies : To assess the efficacy and safety of this compound in animal models.
- Mechanistic Studies : To elucidate the precise mechanisms by which this peptide exerts its biological effects.
- Formulation Development : To create effective delivery systems for potential clinical applications.
By expanding our understanding of this peptide's capabilities, we can unlock new therapeutic avenues in treating infections and cancers.
Q & A
Basic Research Questions
Q. What analytical techniques confirm the primary structure of H-Gly-Arg-Gly-Leu-Ser-Leu-Ser-Arg-OH?
- Methodological Answer : Utilize tandem mass spectrometry (MS/MS) for sequence verification and Edman degradation for N-terminal validation. High-resolution NMR (600 MHz+, D₂O/CD₃CN) resolves positional isomerism. Cross-validate with reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) to ensure >95% purity. Include isotopic pattern analysis in MS to distinguish leucine/isoleucine residues .
Q. What protocols are recommended for solid-phase synthesis of this peptide?
- Methodological Answer : Employ Fmoc-based solid-phase peptide synthesis (SPPS) using Rink amide resin. Optimize coupling with HATU/DIPEA (1:2 molar ratio) and deprotect with 20% piperidine/DMF. Cleave using TFA:thioanisole:water:EDT (90:5:3:2) for 3 hours. Purify via preparative HPLC (10–50% ACN gradient over 40 minutes) and validate via MALDI-TOF MS (theoretical vs. observed mass ± 0.1 Da) .
Q. How can researchers assess peptide purity post-synthesis?
- Methodological Answer : Perform analytical HPLC with UV detection at 214 nm (amide bond absorption). Use a C18 column (4.6 × 250 mm, 5 µm) with 0.1% TFA/ACN gradient. Calculate purity as ≥95% based on peak area integration. Validate via LC-MS to confirm absence of deletion sequences or side products .
Advanced Research Questions
Q. How to design stability studies evaluating degradation kinetics under physiological conditions?
- Methodological Answer : Conduct accelerated stability testing in PBS (pH 7.4, 37°C) with sampling intervals (0, 6, 12, 24, 48 h). Analyze via UPLC-QTOF-MS to identify degradation products (e.g., deamidation, oxidation). Apply first-order kinetic modeling (ln[C] vs. time) and compare half-lives across buffer formulations. Include protease inhibitors (e.g., PMSF) to isolate chemical vs. enzymatic degradation .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Perform systematic meta-analysis using PRISMA guidelines. Control variables: cell line passage number (<15), serum concentration (5% FBS), and peptide purity (≥95%). Validate via orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based cAMP assays). Use Bland-Altman plots to assess inter-study variability .
Q. How to optimize circular dichroism (CD) experiments for conformational analysis?
- Methodological Answer : Calibrate CD spectropolarimeter with d-10-camphorsulfonic acid. Collect spectra from 190–260 nm (0.1 cm pathlength, 50 nm/min). Subtract buffer baselines and apply Savitzky-Golay smoothing. Analyze secondary structure via CONTIN/LL algorithms, referencing curated peptide spectra. Include thermal denaturation (20–95°C, 1°C/min) to assess thermal stability .
Q. What computational approaches predict membrane permeability of this charged peptide?
- Methodological Answer : Combine molecular dynamics (MD) simulations (CHARMM36m force field) with in vitro PAMPA assays. Calculate logD at pH 7.4 using MarvinSuite and correlate with experimental apparent permeability (Papp). Validate predictions using Caco-2 monolayers (TEER > 300 Ω·cm²) and LC-MS quantification of transcellular transport .
Methodological Considerations
- Literature Review : Use Google Scholar with Boolean operators (e.g., "this compound" AND "synthesis") to identify peer-reviewed protocols. Limit searches to 2015–2025 and cross-reference citations in PubMed-indexed journals .
- Data Validation : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to experimental designs. Use triplicate runs with internal standards (e.g., deuterated leucine) for quantitative MS analyses .
- Contradiction Analysis : Compare zeta potential measurements (DLS) and ion-exchange chromatography profiles to assess batch-to-batch variability in charged residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
